Methyl 5-chloro-4-ethoxy-2-fluorobenzoate
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Overview
Description
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate typically involves the esterification of 5-chloro-4-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 5-chloro-4-ethoxy-2-fluorobenzyl alcohol.
Oxidation: Formation of 5-chloro-4-ethoxy-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-fluorobenzoate: Similar structure but lacks the ethoxy group.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure but has a bromo substituent instead of ethoxy.
Methyl 4-chloro-5-ethoxy-2-fluorobenzoate: Similar structure but with different positioning of the ethoxy group.
Uniqueness
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group at the 4-position, in particular, can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-9-5-8(12)6(4-7(9)11)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
KCWURIIDGIPDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C(=O)OC)Cl |
Origin of Product |
United States |
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